molecular formula C7H16N2O B8809950 2-Amino-N,3,3-trimethylbutanamide CAS No. 515140-27-9

2-Amino-N,3,3-trimethylbutanamide

Cat. No.: B8809950
CAS No.: 515140-27-9
M. Wt: 144.21 g/mol
InChI Key: BPKJNEIOHOEWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,3,3-Trimethylbutanamide is an organic compound belonging to the class of valine derivatives. It is characterized by its molecular formula C7H16N2O and a molecular weight of 144.21 g/mol

Preparation Methods

The synthesis of 2-Amino-N,3,3-Trimethylbutanamide typically involves the reaction of valine derivatives with specific reagents under controlled conditions. One common method includes the reaction of valine with an amine source in the presence of a coupling agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-N,3,3-Trimethylbutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Amino-N,3,3-trimethylbutanamide is utilized as a building block in the synthesis of more complex organic molecules. It participates in various chemical reactions:

  • Oxidation : Can form oxo derivatives.
  • Reduction : Converts the amide group to an amine.
  • Substitution : Engages in nucleophilic substitution reactions.
Reaction TypeExample ReagentsMajor Products Formed
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydridePrimary/secondary amines
SubstitutionAlkyl halidesSubstituted amides

Biology

The compound exhibits various biological activities:

  • Enzyme Interactions : It serves as a substrate in enzymatic reactions, particularly those involving amino acid metabolism.
  • Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter synthesis, potentially offering neuroprotective benefits.

Case Study: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
A study demonstrated that this compound effectively inhibits MMP-9 activity in vitro. This inhibition is significant for applications in wound healing and cancer metastasis management.

Pharmaceutical Development

Due to its structural properties, this compound is being investigated as a precursor for synthesizing various pharmaceutical agents targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity makes it a candidate for drug development.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and as a catalyst in specific chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-N,3,3-Trimethylbutanamide involves its interaction with specific molecular targets. It is known to interact with matrix metalloproteinase-9, an enzyme involved in the breakdown of extracellular matrix proteins . This interaction can influence various biological pathways, including those related to tissue remodeling and inflammation.

Comparison with Similar Compounds

2-Amino-N,3,3-Trimethylbutanamide can be compared with other valine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Amino-N,3,3-trimethylbutanamide, also known as 2-amino-2-methyl-3-(methylamino)butyric acid or by its chemical identifiers such as DB01949, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications in research and medicine.

  • Molecular Formula : C7_7H16_{16}N2_2O
  • Molecular Weight : 144.2147 g/mol
  • Structure : The compound features an amide functional group with a branched chain containing three methyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, influencing various biochemical pathways. The compound's steric hindrance due to its bulky structure affects its binding efficiency and specificity towards these targets .

1. Enzyme Interactions

Research has demonstrated that this compound can influence enzyme mechanisms and protein-ligand interactions. It serves as a valuable probe in biochemical studies for understanding enzyme kinetics and inhibition patterns.

2. Pharmaceutical Development

The compound is being explored as a precursor in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. Its structural characteristics allow it to participate in complex organic syntheses.

3. Research Applications

Due to its unique properties, this compound is utilized in various scientific research applications:

  • As an intermediate in organic synthesis.
  • In the study of metabolic pathways.
  • For the development of specialty chemicals.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of specific enzymes by this compound revealed that it could effectively reduce enzyme activity through competitive inhibition mechanisms. This was particularly noted in assays involving proteases where the compound showed a significant decrease in substrate turnover rates .

Case Study 2: Antiviral Activity

In a recent investigation into antiviral compounds, this compound exhibited promising results against certain viral strains. The study highlighted its potential role in modulating viral replication through interference with viral enzyme activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameEnzyme InhibitionAntiviral ActivityOther Activities
This compoundYesYesProtein-ligand interactions
N,N-DimethylglycineModerateNoLimited enzyme interaction
Beta-AlanineNoModerateMuscle performance enhancement

Properties

CAS No.

515140-27-9

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N,3,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)

InChI Key

BPKJNEIOHOEWLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.